molecular formula C13H15N3O3 B1518949 1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049129-25-0

1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1518949
M. Wt: 261.28 g/mol
InChI Key: GGCNXCXIMPTRBY-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability, resistance to oxidation and reduction, and its ability to participate in various chemical reactions .


Molecular Structure Analysis

The 1,2,3-triazole ring in this compound is likely to contribute to its rigidity and planarity. The presence of the methoxymethyl and ethylphenyl groups may influence its solubility and reactivity .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various reactions such as N-alkylation, N-arylation, and sulfonation. The reactivity of this specific compound would depend on the position and nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

1,2,3-Triazole derivatives are pivotal in organic chemistry due to their versatile applications in drug design, synthesis of novel compounds, and as intermediates in organic synthesis processes. For example, the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the importance of triazole derivatives as building blocks in organic synthesis, facilitating the development of compounds with potential antimicrobial activity (Khomenko, Doroschuk, & Lampeka, 2016). The "click chemistry" approach has also been highlighted as an efficient route for synthesizing triazole derivatives, including ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, showcasing the utility of triazoles in drug development and synthetic organic chemistry (Chen, Liu, & Chen, 2010).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 1,2,3-triazole derivatives. The synthesis and evaluation of new 1,2,4-triazol-3-one derivatives for antimicrobial activity exemplify the ongoing research in utilizing triazole cores for developing compounds with antibacterial and antifungal properties (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). These activities are crucial for pharmaceutical applications, where new antimicrobial agents are continually sought to combat resistant strains of microorganisms.

Corrosion Inhibition

The application of 1,2,4-triazole derivatives in corrosion inhibition, particularly for protecting metals in acidic environments, is another area of research. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested as a corrosion inhibitor for mild steel in hydrochloric acid medium, achieving high inhibition efficiency (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009). This highlights the potential of triazole derivatives in industrial applications, particularly in materials science and engineering.

Future Directions

The utility of 1,2,3-triazoles in various fields such as medicinal chemistry, material science, and bioconjugation suggests potential future directions for this compound. Its unique structure could be leveraged to design new drugs or materials .

properties

IUPAC Name

1-(4-ethylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-9-4-6-10(7-5-9)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCNXCXIMPTRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-ethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

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